N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide, also known as MNPN, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MNPN is a small molecule inhibitor that selectively targets a specific protein, making it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide acts as a selective inhibitor of a specific protein, preventing its activity and disrupting various cellular processes. This protein is involved in the regulation of various signaling pathways, including those involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and promote autophagy in neurons. N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide has also been shown to inhibit the growth of cancer cells and reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide is its selectivity, which allows for the study of specific proteins and pathways without affecting other cellular processes. N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide is also relatively easy to synthesize, making it accessible to researchers. However, N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Zukünftige Richtungen
For the use of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide include the investigation of drug resistance in cancer cells and the development of new therapeutics for various diseases.
Synthesemethoden
The synthesis of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide involves a series of chemical reactions, including the condensation of 2-methyl-4-aminophenol and 2-acetylpyridine to form 2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol. This intermediate is then reacted with nicotinic acid to obtain N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide has been found to have various applications in scientific research. It has been used to study the role of specific proteins in cellular processes, such as apoptosis and autophagy. N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide has also been used to investigate the mechanisms of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C19H14N4O2 |
---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H14N4O2/c1-12-10-13(19-23-17-16(25-19)5-3-9-21-17)6-7-15(12)22-18(24)14-4-2-8-20-11-14/h2-11H,1H3,(H,22,24) |
InChI-Schlüssel |
OBGLNFBYJZVABD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CN=CC=C4 |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.